molecular formula C6H10Cl4O B136631 2,2'-Oxybis(1,3-dichloropropane) CAS No. 59440-89-0

2,2'-Oxybis(1,3-dichloropropane)

Cat. No. B136631
CAS RN: 59440-89-0
M. Wt: 239.9 g/mol
InChI Key: QMDIZIDCORWBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of strong bases and electrophiles to create functionalized compounds. For instance, the synthesis of 1,2,3-tris(oxazolinyl)cyclopropanes is achieved by treating 2-chloromethyl-2-oxazoline with strong bases such as LDA or KN(SiMe3)2, followed by the addition of electrophiles to produce more functionalized derivatives . Although this does not directly describe the synthesis of 2,2'-Oxybis(1,3-dichloropropane), it provides a general approach to synthesizing chlorinated organic compounds.

Molecular Structure Analysis

The molecular structure of organic compounds can be determined by spectral analysis and single crystal X-ray analysis, as demonstrated in the synthesis of a ninhydrin derivative . The structural parameters of such molecules can be optimized and calculated using computational methods like DFT/B3LYP with a 6-311++G(d,p) basis set. While this paper does not specifically address 2,2'-Oxybis(1,3-dichloropropane), it suggests that similar methods could be used to analyze its molecular structure.

Chemical Reactions Analysis

The reactivity of chlorinated cyclopropanes in basic medium can lead to various products depending on the reaction conditions and the structure of the heteronucleophile . For example, 1,1-Dichloro-2-(chloromethyl)cyclopropane can react with phenols, alcohols, or thiophenol to form different chlorinated cyclopropanes. This indicates that 2,2'-Oxybis(1,3-dichloropropane) could also exhibit diverse reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated organic compounds can be complex. For instance, the reactions of arsenic trioxide with various diols result in volatile liquids that are susceptible to hydrolysis . This suggests that 2,2'-Oxybis(1,3-dichloropropane) may also be volatile and prone to hydrolysis, although the specific properties would need to be determined experimentally.

Scientific Research Applications

Environmental Toxicology and Safety

  • Genotoxicity and Mutagenicity Mechanisms : The autoxidative activation of 1,3-dichloropropene (a related compound) can lead to highly genotoxic and mutagenic derivatives. These effects are primarily due to the formation of 2-chloroacrolein from oxidative impurities and secondary products. Such findings underscore the mutagenic risks associated with the agricultural application of these compounds without proper purification and stabilization measures (Eder et al., 2006).

Analytical Chemistry Applications

  • Detection of Heavy Metals : A study showcased the fabrication of a Pb(II) selective polymeric membrane electrode using 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde as an ionophore. This electrode demonstrated excellent potentiometric response characteristics for Pb(II) ions, highlighting its potential for heavy metal detection in environmental samples (Kaur & Aulakh, 2018).

Material Science and Organic Synthesis

  • Dynamic Combinatorial Chemistry : Research into the equilibrating dynamics of [2]rotaxanes revealed how 2,6-diformylpyridine and 2,2'-oxybis(ethylamine) interact to form a dynamic combinatorial library. Such studies are crucial for understanding molecular machines and could inform the design of new materials (Haussmann et al., 2007).

Environmental Chemistry

  • Soil Micro-Organism Interaction : The impact of DD (a mixture containing 1,3-dichloropropene) on soil micro-organisms was studied, revealing minimal toxic effects on various soil bacteria, except for a slight effect on Azotobacter and nitrogen-fixing clostridia. This research helps in understanding the ecological impact of such compounds when used as soil nematocides (Abd-el-Malek et al., 2008).

Safety And Hazards

2,2’-Oxybis(1,3-dichloropropane) should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIZIDCORWBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208161
Record name 2,2'-Oxybis(1,3-dichloropropane)
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URL https://comptox.epa.gov/dashboard/DTXSID60208161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(1,3-dichloropropane)

CAS RN

59440-89-0
Record name Bis(1,3-dichloroisopropyl ether)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis(1,3-dichloropropane)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[1,3-dichloropropane]
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